6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one
Description
Overview of the Pyrimidine (B1678525) Heterocyclic Scaffold in Contemporary Organic Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. This scaffold is of immense interest as it forms the core structure of numerous natural and synthetic compounds with diverse and significant biological activities. Pyrimidine derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), and this essential role in biological systems has inspired extensive research into synthetic analogs for therapeutic applications. The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Structural Distinctiveness of 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one within Pyrimidine Analogs
This compound is a highly functionalized pyrimidine derivative, and its structural uniqueness arises from the specific arrangement of its substituents. The pyrimidin-4(3H)-one core provides a stable heterocyclic framework. The substituents—an amino group at position 6, an iodine atom at position 5, and a methyl group at position 2—each impart distinct electronic and steric characteristics to the molecule.
The amino group at C6 is a strong electron-donating group, which influences the electron density of the pyrimidine ring. The methyl group at C2, an electron-donating alkyl group, further modulates the electronic environment. In stark contrast, the iodine atom at C5 is a large, polarizable halogen that can participate in halogen bonding and serves as a versatile synthetic handle for further molecular elaboration. vulcanchem.com The interplay of these functional groups on the pyrimidinone scaffold results in a unique reactivity profile and potential for diverse chemical transformations.
Theoretical and Practical Importance of Halogenated Aminopyrimidines in Chemical Research
Halogenated aminopyrimidines are a class of compounds with significant theoretical and practical importance in chemical research. From a theoretical standpoint, the introduction of a halogen atom onto the aminopyrimidine scaffold allows for the systematic study of its effects on the molecule's electronic properties, reactivity, and intermolecular interactions. The iodine atom in this compound, for instance, introduces significant steric bulk and polarizability, which can enhance binding affinity in biological systems through halogen bonding. vulcanchem.com
Practically, the carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the facile introduction of a wide range of substituents at the 5-position of the pyrimidine ring, making these compounds valuable intermediates in the synthesis of complex molecules, including those with potential pharmaceutical applications. The amino group can also be a site for further functionalization, adding to the synthetic utility of this class of compounds.
Foundational Principles Governing Reactivity and Functionalization of Pyrimidine Systems
The reactivity of the pyrimidine ring is governed by the electron-withdrawing nature of the two nitrogen atoms, which generally makes the ring electron-deficient and susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, the substituents on the ring play a crucial role in directing its reactivity.
In the case of this compound, the amino group at position 6 is a strong activating group that directs electrophilic substitution to the 5-position. This is exemplified by the iodination of the corresponding 6-amino-2-methylpyrimidin-4(3H)-one to introduce the iodine at C5.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆IN₃O | vulcanchem.com |
| Molecular Weight | 251.03 g/mol | vulcanchem.comcymitquimica.com |
| Melting Point | 220–225°C (estimated) | vulcanchem.com |
| Technique | Data | Source |
|---|---|---|
| 1H NMR | Predictions suggest signals for the methyl and amino protons. | General knowledge |
| 13C NMR | Predictions indicate distinct signals for the five carbon atoms. | General knowledge |
| IR Spectroscopy | Expected peaks for N-H, C=O, and C-I bonds. | General knowledge |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. | General knowledge |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6IN3O |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
4-amino-5-iodo-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6IN3O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H3,7,8,9,10) |
InChI Key |
VSDCPGGDBLUNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Amino 5 Iodo 2 Methylpyrimidin 4 3h One and Structural Analogs
De Novo Synthesis Approaches to Pyrimidine (B1678525) Core Formation
The de novo synthesis of the pyrimidine ring is a fundamental step in obtaining 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one. This involves the construction of the heterocyclic core from acyclic precursors. Various methods have been developed to achieve this, with multi-component reactions being particularly prominent due to their efficiency.
Multi-component Condensation Reactions for Pyrimidine Ring Assembly
Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to form complex molecules in a single step from three or more reactants, thereby minimizing waste and saving time. The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. In the context of 6-amino-2-methylpyrimidin-4(3H)-one, a key precursor to the target molecule, a three-component condensation is typically employed. This reaction involves the condensation of a β-ketoester, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative.
A sustainable approach to pyrimidine synthesis involves an iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds. nih.govorganic-chemistry.org This sustainable process has been used to synthesize 38 different pyrimidines in high yields. nih.govorganic-chemistry.org
Another efficient one-pot, environmentally friendly synthesis of pyrimido[4,5-d]pyrimidine derivatives involves a three-component condensation reaction of barbituric acid, thiourea, and an aromatic aldehyde in water, catalyzed by ceric ammonium nitrate (CAN). youtube.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| β-Diketone | Arylaldehyde | (Thio)urea | Microwave irradiation | Oxo- and thioxopyrimidines |
| Amidines | Alcohols (up to 3) | Iridium complex | Condensation/dehydrogenation | Highly substituted pyrimidines |
| Barbituric acid | Thiourea | Aromatic aldehyde | Ceric Ammonium Nitrate (CAN)/Water | Pyrimido[4,5-d]pyrimidine derivatives |
Strategic Utilization of Guanidine and Related Nitrogen Sources in Pyrimidine Synthesis
Guanidine and its derivatives are crucial nitrogen-containing reagents for the synthesis of aminopyrimidines. The presence of the guanidinic moiety directly installs the 2-amino group, which is a key feature of many biologically active pyrimidines. The classical synthesis of 2-aminopyrimidines involves the condensation of 1,3-dicarbonyl compounds with guanidine. uoanbar.edu.iq
For the synthesis of the precursor 6-amino-2-methylpyrimidin-4(3H)-one, the reaction between ethyl acetoacetate (a β-ketoester) and guanidine is a common and effective strategy. The reaction proceeds through the initial formation of an intermediate by the addition of guanidine to the β-ketoester, followed by cyclization and dehydration to yield the pyrimidine ring. The pH of the reaction medium can influence the outcome of the condensation between 1,3-diketones and guanidine. uoanbar.edu.iq
The reaction of enaminoketones with guanidine hydrochloride is another method for preparing pyrimidines, yielding products in the range of 65% to 88%. uoanbar.edu.iq Furthermore, substituted pyrimidines can be synthesized directly by condensing 1,3-dicarbonyl compounds with guanidine nitrate. uoanbar.edu.iq
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield |
| 1,3-Dicarbonyl compounds | Guanidine | Varies (pH dependent) | 2-Aminopyrimidines | - |
| Enaminoketones | Guanidine hydrochloride | - | Pyrimidines | 65-88% |
| 1,3-Dicarbonyl compounds | Guanidine nitrate | - | Substituted pyrimidines | - |
Expedited Synthetic Protocols Employing Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. wikipedia.org The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the products compared to conventional heating methods. wikipedia.orgcolab.ws This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrimidines.
In the context of the Biginelli reaction for pyrimidine synthesis, microwave irradiation has been shown to be highly effective. The reaction of a β-diketone, an aldehyde, and a (thio)urea under microwave irradiation can produce oxo- and thioxopyrimidines in high yields (65-90%) after recrystallization. csu.edu.au This method offers a simple and efficient route for the preparation of pyrimidine derivatives under mild conditions. csu.edu.au
The synthesis of aminopyrimidine derivatives can also be expedited using microwave-assisted methods. For instance, the condensation of chalcones and guanidine can be carried out under microwave irradiation to produce aminopyrimidines. nanobioletters.com This approach is considered an eco-friendly method for synthesizing these compounds. nanobioletters.com
| Reaction Type | Reactants | Conditions | Advantages of MAOS |
| Biginelli Reaction | β-Diketone, Arylaldehyde, (Thio)urea | Microwave irradiation | Rapid reaction rates, simplicity, solvent-free conditions, ease of work-up, better selectivity |
| Aminopyrimidine Synthesis | Chalcones, Guanidine | Microwave irradiation, Zinc chloride | Reduced reaction time, improved yields, eco-friendly |
Regioselective Halogenation Strategies for Iodine Incorporation
Once the 6-amino-2-methylpyrimidin-4(3H)-one core is synthesized, the next crucial step is the regioselective incorporation of an iodine atom at the C5 position. The electronic properties of the pyrimidine ring, influenced by the existing substituents, play a significant role in directing the halogenation.
Methods for Direct Iodination of Pyrimidine Ring Systems at C5 Position
Direct iodination of the pyrimidine ring at the C5 position is the most straightforward approach to introduce the iodine atom. This electrophilic aromatic substitution is facilitated by the electron-donating nature of the amino group at the C6 position, which activates the ring towards electrophilic attack, particularly at the C5 position.
Several reagents and methods have been developed for the efficient and regioselective iodination of pyrimidines. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. For instance, an eco-friendly method for the regioselective 5-iodination of pyrimidine bases and their corresponding nucleosides utilizes iodine and sodium nitrite at room temperature. commonorganicchemistry.com This method is simple, high-yielding, and proceeds under mild conditions. commonorganicchemistry.com
Another green chemistry approach involves the mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate (AgNO₃) under solvent-free conditions. bhu.ac.innih.gov This mechanochemical method is rapid (20-30 minutes), proceeds with high yields (70-98%), and avoids the use of toxic reagents and solvents. bhu.ac.innih.gov N-Iodosuccinimide (NIS) is another effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.org
| Iodinating Reagent | Co-reagent/Catalyst | Conditions | Key Features |
| Iodine (I₂) | Sodium Nitrite (NaNO₂) | Room Temperature, Acetonitrile | Eco-friendly, high yield, mild conditions |
| Iodine (I₂) | Silver Nitrate (AgNO₃) | Solvent-free, Mechanical Grinding | Rapid, high yield, green method |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Mild conditions | Efficient for electron-rich systems |
Control of Regioselectivity in Halogenation Reactions of Heterocycles
The control of regioselectivity in the halogenation of heterocyclic compounds is of paramount importance in synthetic chemistry. In the case of 6-amino-2-methylpyrimidin-4(3H)-one, the substituents on the pyrimidine ring dictate the position of electrophilic attack. The amino group at C6 is a strong activating group and an ortho-, para-director. In the pyrimidine ring, the position ortho to the C6 amino group is the C5 position. The methyl group at C2 is a weakly activating group, which also directs electrophilic substitution to the C5 position.
Therefore, the combined electronic effects of the amino and methyl groups strongly favor the electrophilic iodination at the C5 position. The electron-donating properties of these substituents increase the electron density at the C5 carbon, making it the most nucleophilic site on the ring and thus the most susceptible to attack by an electrophilic iodine species (I⁺).
In general, electrophilic substitution on unactivated pyrimidines is difficult due to the electron-deficient nature of the ring. bhu.ac.in However, the presence of electron-donating groups like amino and hydroxyl groups significantly activates the ring towards electrophilic attack. For instance, the nitration of 2-pyrimidone occurs readily. bhu.ac.in
The regioselectivity of halogenation can also be influenced by the reaction conditions. In some cases, radical-based C-H iodination protocols have been developed for heterocycles, which can lead to different regioselectivity compared to electrophilic substitution. csu.edu.au However, for an electron-rich substrate like 6-amino-2-methylpyrimidin-4(3H)-one, the electrophilic substitution pathway is generally favored, leading to highly regioselective iodination at the C5 position.
Convergent Synthesis of Key Precursors and Intermediates
A convergent approach to the synthesis of this compound and its analogs relies on the initial preparation of functionalized pyrimidinone cores and their subsequent elaboration. This strategy offers significant advantages in terms of efficiency and the ability to generate structural diversity.
Preparation of Functionalized 6-Aminopyrimidin-4-ols
The synthesis of the 6-aminopyrimidin-4-ol scaffold is a critical first step. A common and effective method involves the condensation of a β-ketoester with a suitable guanidine derivative. For instance, the reaction of ethyl acetoacetate with guanidine nitrate in the presence of a base such as sodium ethoxide yields 6-amino-2-methylpyrimidin-4(3H)-one.
Subsequent functionalization, particularly halogenation at the C5 position, is a key transformation. The introduction of an iodine atom can be achieved using various iodinating agents. A well-established method involves the use of N-iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This electrophilic substitution reaction proceeds readily on the electron-rich pyrimidine ring, affording the desired 5-iodo derivative.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 6-amino-2-methylpyrimidin-4(3H)-one | N-Iodosuccinimide (NIS), DMF, rt | This compound | Not specified |
This table presents a representative transformation for the iodination of the pyrimidinone core. The yield for this specific reaction is not detailed in the provided search results but is a standard method for such transformations.
Variations of this approach have been reported for analogous structures. For example, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved through the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines in refluxing chlorobenzene, with yields ranging from 55 to 76%. nih.gov While this method introduces a cyano group instead of a halogen, it highlights the versatility of pyrimidine synthesis from acyclic precursors.
Synthesis of N-Protected Halogenated Aminopyrimidine Derivatives
To facilitate further chemical modifications and prevent unwanted side reactions, protection of the exocyclic amino group is often necessary. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
The N-protection of this compound can be accomplished by treating the compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds to give the N-Boc protected derivative.
A notable example from the literature, although on a di-amino pyrimidine, demonstrates the general applicability of this methodology. The treatment of 2,4-diamino-6-substituted pyrimidines with N-iodosuccinimide in dry acetonitrile produced 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives in high yields (96-98%). While this example focuses on iodination, it underscores the compatibility of the amino group with electrophilic halogenation, a key step often preceding or following N-protection.
The existence of a di-Boc protected derivative, specifically 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol, has been noted in the context of its use in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions. researchgate.net This indicates that both mono- and di-protection of the amino group are synthetically accessible and that these protected intermediates are stable enough for use in subsequent complex coupling reactions.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| This compound | (Boc)₂O, TEA, DCM, rt | N-Boc-6-amino-5-iodo-2-methylpyrimidin-4(3H)-one | Not specified |
| This compound | (Boc)₂O, DMAP (cat.), DCM, rt | N,N-di-Boc-6-amino-5-iodo-2-methylpyrimidin-4(3H)-one | Not specified |
This table illustrates the general conditions for the N-Boc protection of the target compound. Specific yields for these reactions were not available in the provided search results but represent standard organic chemistry transformations.
The ability to selectively protect the amino functionality of halogenated aminopyrimidines is crucial for their use as building blocks in convergent synthetic strategies. These N-protected intermediates can then undergo a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce further molecular complexity at the halogenated position without interference from the nucleophilic amino group.
Elucidation of Chemical Reactivity and Synthetic Transformations of 6 Amino 5 Iodo 2 Methylpyrimidin 4 3h One
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides a powerful toolkit for the functionalization of the C5 position of the pyrimidine (B1678525) core. The carbon-iodine bond is particularly susceptible to oxidative addition to palladium(0) species, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.
A notable application of 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one in palladium-catalyzed reactions is its use in tandem Heck-Sonogashira cross-coupling sequences. Research has demonstrated that a protected form of the parent compound, 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol, can react with various terminal alkynes under microwave-assisted conditions. nih.gov This one-pot reaction generates novel 5-enynyl substituted pyrimidines, which are valuable intermediates for further transformations. nih.gov
The reaction proceeds via a sequential mechanism where a Sonogashira coupling is followed by a Heck reaction. This process efficiently constructs a complex enyne moiety at the C5 position of the pyrimidine ring. The use of microwave irradiation significantly accelerates the reaction rate. nih.gov
| Entry | Aryl Alkynyl Substrate | Product (5-enynyl substituted pyrimidine) | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 6-(N,N-di-Boc-amino)-2-methyl-5-((E)-4-phenylbut-1-en-3-yn-1-yl)pyrimidin-4-ol | 75 |
| 2 | 4-Methoxyphenylacetylene | 6-(N,N-di-Boc-amino)-5-((E)-4-(4-methoxyphenyl)but-1-en-3-yn-1-yl)-2-methylpyrimidin-4-ol | 78 |
| 3 | 4-Chlorophenylacetylene | 6-(N,N-di-Boc-amino)-5-((E)-4-(4-chlorophenyl)but-1-en-3-yn-1-yl)-2-methylpyrimidin-4-ol | 72 |
| 4 | Thiophen-2-ylacetylene | 6-(N,N-di-Boc-amino)-2-methyl-5-((E)-4-(thiophen-2-yl)but-1-en-3-yn-1-yl)pyrimidin-4-ol | 68 |
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While specific studies detailing the Suzuki-Miyaura coupling directly on this compound are not extensively documented in the provided sources, the reaction is highly applicable to iodo-aryl and iodo-heteroaryl systems. researchgate.netrsc.org The reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. researchgate.netnih.gov
For this compound, this reaction would provide a direct and efficient route to 5-aryl or 5-heteroaryl substituted pyrimidinones (B12756618). These structures are prevalent in medicinal chemistry. The general efficiency of Suzuki-Miyaura couplings on iodo-pyrimidines, such as 5-iodo-2′-deoxyuridine, suggests that the title compound would be a highly suitable substrate. researchgate.net The reaction typically requires a palladium(0) catalyst, a base (like potassium carbonate), and a suitable solvent system. researchgate.net Microwave-assisted protocols have also proven effective for accelerating these couplings on pyrimidine-based systems. rsc.orgnih.gov
The mechanism for palladium-catalyzed cross-coupling reactions involving this compound follows a well-established catalytic cycle, typically a Pd(0)/Pd(II) cycle.
Oxidative Addition : The cycle begins with the oxidative addition of the C5-I bond of the pyrimidine to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. researchgate.net The high reactivity of the carbon-iodine bond facilitates this step.
Transmetalation (for Suzuki-Miyaura) or Alkyne Coordination/Insertion (for Sonogashira) :
In a Suzuki-Miyaura coupling, the next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by the base, which activates the boronic acid.
In a Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex.
Reductive Elimination : The final step is reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond (C5-Aryl or C5-Alkynyl) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov
Throughout the cycle, the choice of ligands coordinated to the palladium center is crucial for stabilizing the various intermediates and promoting the desired reaction steps, ultimately influencing the efficiency and yield of the transformation. researchgate.netnih.gov
Intramolecular Cyclization and Ring-Forming Reactions
The functional groups on the this compound scaffold, particularly after initial cross-coupling reactions, can be leveraged to construct more complex, fused heterocyclic architectures through intramolecular cyclization.
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active molecules. nih.gov The synthesis of this ring system can be achieved starting from appropriately substituted 6-aminopyrimidines. jocpr.com
Specifically, the 5-enynyl substituted pyrimidines, synthesized via the tandem Heck-Sonogashira reaction described in section 3.1.1, are ideal precursors for constructing the pyrido[2,3-d]pyrimidine (B1209978) skeleton. nih.gov The subsequent intramolecular cyclization involves the nucleophilic attack of the amino group (or the pyrimidine ring nitrogen) onto the alkyne moiety, which has been activated by a catalyst. This annulation reaction forges the pyridine (B92270) ring onto the pyrimidine core, yielding the desired fused system. nih.gov
The choice of catalyst is critical in directing the outcome and efficiency of the intramolecular cyclization to form pyrido[2,3-d]pyrimidines.
Silver Catalysis : Silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), are effective catalysts for this transformation. nih.gov Silver(I) is a soft Lewis acid with a high affinity for alkynes (a π-acid). It coordinates to the carbon-carbon triple bond, activating it towards intramolecular nucleophilic attack by the amino group. nih.govresearchgate.net This silver-catalyzed 6-endo-dig cyclization is a powerful method for forming nitrogen-containing heterocycles. nih.govnih.gov The reaction proceeds under relatively mild conditions to afford the functionalized pyrido[2,3-d]pyrimidines in good yields. nih.gov
Palladium Catalysis : While silver is explicitly used for the cyclization of the 5-enynyl intermediates, palladium complexes are also widely employed for catalyzing intramolecular cyclization reactions involving enynes and other unsaturated systems. ysu.amrsc.org A potential palladium-catalyzed pathway could involve the coordination of Pd(II) to the enyne system, followed by an intramolecular aminopalladation or carbopalladation, and subsequent reductive elimination or β-hydride elimination to furnish the heterocyclic product and regenerate the catalyst. ysu.amresearchgate.net The specific reaction conditions and ligand environment would determine the precise mechanistic pathway and product distribution.
| Entry | Starting 5-enynyl Pyrimidine (Aryl Group) | Product (Pyrido[2,3-d]pyrimidine) | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 7-((E)-2-phenylvinyl)-5-methyl-2-(N,N-di-Boc-amino)pyrido[2,3-d]pyrimidin-4-ol | 81 |
| 2 | 4-Methoxyphenyl | 7-((E)-2-(4-methoxyphenyl)vinyl)-5-methyl-2-(N,N-di-Boc-amino)pyrido[2,3-d]pyrimidin-4-ol | 85 |
| 3 | 4-Chlorophenyl | 7-((E)-2-(4-chlorophenyl)vinyl)-5-methyl-2-(N,N-di-Boc-amino)pyrido[2,3-d]pyrimidin-4-ol | 77 |
| 4 | Thiophen-2-yl | 5-methyl-7-((E)-2-(thiophen-2-yl)vinyl)-2-(N,N-di-Boc-amino)pyrido[2,3-d]pyrimidin-4-ol | 75 |
Transformations Involving the Exocyclic Amino Group
The exocyclic amino group at the C6 position of this compound is a key site for synthetic modifications. Its nucleophilic character allows for a variety of transformations, ranging from protective group chemistry to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. These reactions are fundamental for the elaboration of the pyrimidine core into more complex molecular architectures.
Nucleophilic Substitution and Condensation Reactions of the Amino Moiety
The nucleophilic nature of the exocyclic amino group allows it to participate in a range of nucleophilic substitution and condensation reactions. These transformations are pivotal for extending the molecular framework and introducing diverse functional groups.
Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Direct alkylation of the exocyclic amino group can be challenging due to the possibility of multiple alkylations and potential N-alkylation on the pyrimidine ring itself. However, under controlled conditions, mono-alkylation can be achieved. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.
Condensation Reactions: The amino group can condense with various electrophiles to form a wide array of derivatives. For example, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. Condensation with aldehydes and ketones can lead to the formation of Schiff bases (imines), which can be further reduced or serve as intermediates for the synthesis of more complex heterocyclic systems.
Table 2: Examples of Nucleophilic Substitution and Condensation Reactions
| Reaction Type | Electrophile | Product Type |
| Acylation | R-COCl | N-Acyl pyrimidine |
| Sulfonylation | R-SO₂Cl | N-Sulfonyl pyrimidine |
| Reaction with Isocyanate | R-NCO | N-Aryl/alkyl urea |
| Condensation | R-CHO | Schiff base (Imine) |
These reactions highlight the versatility of the exocyclic amino group as a handle for further functionalization of the this compound scaffold.
Other Selective Functional Group Interconversions on the Pyrimidine Core
Beyond the exocyclic amino group, the methyl and keto functionalities on the pyrimidine core of this compound offer additional opportunities for selective chemical modifications. These transformations can be used to fine-tune the electronic and steric properties of the molecule.
Modifications at the Methyl and Keto Positions
The methyl group at the C2 position and the keto group at the C4 position are relatively stable, but can undergo specific transformations under appropriate conditions.
Modifications at the Methyl Position: The methyl group at the C2 position is generally unreactive towards many reagents. However, its reactivity can be enhanced. For instance, oxidation of the methyl group to an aldehyde or a carboxylic acid can be achieved using strong oxidizing agents, although this may require harsh conditions that could affect other parts of the molecule. Halogenation of the methyl group, particularly benzylic-type halogenation, might be possible under radical conditions, providing a handle for further nucleophilic substitution.
Modifications at the Keto Position: The keto group at C4 exists in tautomeric equilibrium with its enol form, although the keto form is generally favored. This group can undergo several characteristic reactions:
O-Alkylation: Under basic conditions, the pyrimidinone can be deprotonated to form an ambident nucleophile, which can then be alkylated on the oxygen atom to yield a 4-alkoxypyrimidine. The regioselectivity of alkylation (N- vs. O-alkylation) can often be controlled by the choice of base, solvent, and alkylating agent.
Conversion to a Thione: The keto group can be converted to a thioketone (thione) by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. This transformation alters the electronic properties of the pyrimidine ring and provides a new site for further chemical reactions.
Conversion to a Chloro Group: The keto group can be converted to a chloro group by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloropyrimidine (B154816) is a versatile intermediate for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at the C4 position.
Table 3: Selective Functional Group Interconversions
| Position | Functional Group | Reagent(s) | Product Functional Group |
| C2 | Methyl | Strong oxidizing agents | Carboxylic acid |
| C4 | Keto | Alkyl halide / Base | O-Alkyl ether |
| C4 | Keto | Lawesson's reagent | Thione |
| C4 | Keto | POCl₃ | Chloro |
These selective functional group interconversions significantly expand the synthetic utility of this compound, enabling the generation of a diverse library of derivatives for various applications.
Advanced Derivatization Strategies for Analytical and Synthetic Applications
Principles and Applications of Derivatization in Pyrimidine (B1678525) and Amino Compound Chemistry
The primary goal of derivatization in analytical chemistry is to modify an analyte to make it more suitable for a specific analytical method. numberanalytics.com Most amino acids and pyrimidine bases, for instance, lack a natural chromophore, rendering them difficult to detect using UV-Visible or fluorescence spectroscopy. waters.com Derivatization can introduce such a chromophore or a fluorophore, vastly increasing detection sensitivity. google.com The process can be carried out before the sample is introduced into the analytical system (pre-column derivatization) or after separation has occurred (post-column derivatization). shimadzu.com
In pyrimidine chemistry, derivatization is not only used for analysis but also to create versatile chemical intermediates poised for further synthetic transformations. organic-chemistry.org For amino compounds, derivatization is frequently employed to improve chromatographic behavior by increasing hydrophobicity and basicity, leading to better separation and detection in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org The functional groups on 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one, particularly the exocyclic amino group and the N-H of the pyrimidinone ring, are prime targets for such modifications.
Role As a Versatile Chemical Building Block in Complex Molecular Synthesis
Precursor in the Synthesis of Fused Heterocyclic Ring Systems (e.g., Pyrido[2,3-d]pyrimidines, Imidazo[4,5-b]pyridines)
The strategic placement of the amino group at C6 and the iodo group at C5 makes 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one an ideal precursor for annulation reactions, where a new ring is fused onto the pyrimidine (B1678525) core. This approach is widely used to generate diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry.
Pyrido[2,3-d]pyrimidines: This fused heterocyclic system, known for its wide range of biological activities including kinase inhibition, can be efficiently synthesized from the title compound. nih.govrsc.orgebi.ac.uk A key strategy involves palladium-catalyzed cross-coupling reactions at the C5-iodo position. For instance, a microwave-assisted tandem Heck-Sonogashira cross-coupling reaction has been developed using a protected form of 6-amino-5-iodo-2-methylpyrimidin-4-ol with various terminal alkynes. nih.gov This reaction first forms a C-C bond between the pyrimidine C5 and the alkyne, creating a 5-enynyl substituted pyrimidine intermediate. Subsequent silver-catalyzed intramolecular cyclization of this intermediate, involving the C6-amino group, leads to the formation of the fused pyridine (B92270) ring, yielding novel functionalized pyrido[2,3-d]pyrimidines. nih.gov General synthetic routes to this scaffold often rely on building the pyridine ring onto a pre-existing, activated pyrimidine. jocpr.com The iodo-substituent provides a reliable point for such elaborations.
Imidazo[4,5-b]pyridines: This scaffold is another important heterocyclic core found in many biologically active molecules. rjsocmed.comnih.gov The synthesis of these systems can be achieved through palladium-catalyzed amidation reactions. organic-chemistry.orgnih.gov While direct examples using this compound are not prevalent in the reviewed literature, the general methodology for constructing imidazo[4,5-b]pyridines often involves the cyclization of a diaminopyridine precursor. nih.goveurjchem.com The title compound can be envisioned as a precursor to such intermediates. The iodo-group could be transformed into an amino group via reactions like the Buchwald-Hartwig amination, creating a 5,6-diaminopyrimidine derivative. This diamine can then undergo cyclization with reagents like orthoformates or aldehydes to form the fused imidazole (B134444) ring. nih.gov
The following table summarizes representative synthetic approaches for fused heterocycles starting from activated pyrimidines.
| Fused System | Key Reaction Type | Starting Material Feature | Role of Substituents | Ref |
| Pyrido[2,3-d]pyrimidine (B1209978) | Tandem Heck-Sonogashira & Cyclization | C5-Iodo, C6-Amino | The iodo group enables C-C bond formation with an alkyne; the amino group acts as a nucleophile in the final ring-closing step. | nih.gov |
| Imidazo[4,5-b]pyridine | Pd-catalyzed Amidation & Cyclization | C2-Chloro, C3-Amino (analogous) | The amino groups on the pyridine ring undergo cyclization with a carbonyl source to form the imidazole ring. | organic-chemistry.org |
Key Intermediate in the Design and Preparation of Substituted Pyrimidine Derivatives
The iodine atom at the C5 position of this compound is a key functional group that allows for the introduction of diverse substituents onto the pyrimidine ring, primarily through palladium-catalyzed cross-coupling reactions. This makes the compound a valuable intermediate for creating libraries of novel pyrimidine derivatives for screening in drug discovery programs, particularly for targets like protein kinases. nih.gov
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons (of terminal alkynes) and sp²-hybridized carbons (of aryl or vinyl halides). organic-chemistry.orgwikipedia.org This reaction is highly effective with iodo-substituted pyrimidines. As demonstrated in the synthesis of pyrido[2,3-d]pyrimidines, the C5-iodo group readily couples with terminal alkynes under palladium and copper catalysis to yield 5-alkynylpyrimidine derivatives. nih.govresearchgate.net This methodology provides access to a wide range of compounds with extended conjugation and rigid structures.
Similarly, other palladium-catalyzed reactions are applicable. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, can be used to introduce aryl or heteroaryl groups at the C5 position. This is a common strategy for building complex molecules, including kinase inhibitors where specific aryl substitutions are often crucial for activity. nih.gov Other potential transformations include the Heck coupling (for introducing alkenyl groups) and the Buchwald-Hartwig amination (for introducing substituted amino groups). These reactions collectively allow for extensive diversification of the pyrimidine core, starting from a single, readily available iodinated intermediate.
The table below illustrates the utility of cross-coupling reactions for modifying iodopyrimidines.
| Reaction Name | Reagent Type | Bond Formed | Typical Product | Ref |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | 5-Alkynylpyrimidine | nih.govwikipedia.org |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C(sp²)-C(sp²) | 5-Arylpyrimidine | nih.gov |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | 5-Alkenylpyrimidine | N/A |
| Buchwald-Hartwig Amination | Amine | C(sp²)-N | 5-Aminopyrimidine | N/A |
Applications in Radiopharmaceutical Synthesis and Tracer Development (Methodology Focus)
The development of radiopharmaceuticals for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes. nih.govresearchgate.net Halogenated organic molecules are important precursors for PET tracers. The iodine atom in this compound can be utilized in two primary ways for radiotracer synthesis: direct radioiodination or as a leaving group for radiofluorination.
Radioiodination: The compound itself could potentially be labeled with a positron-emitting isotope of iodine, such as ¹²⁴I. This would typically involve an isotopic exchange reaction where the stable ¹²⁷I is replaced by ¹²⁴I. More commonly, a non-iodinated precursor (e.g., a stannyl (B1234572) or boronic acid derivative) is synthesized first, which then undergoes electrophilic radioiodination to introduce the radioisotope cleanly and in high specific activity.
Precursor for Radiofluorination: A more frequent application for iodo-aromatic compounds in PET chemistry is to serve as a precursor for the introduction of fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide for PET imaging. nih.gov The methodology involves a nucleophilic aromatic substitution reaction (SₙAr). The electron-withdrawing nature of the pyrimidine ring can activate the C5 position for nucleophilic attack. The iodo group acts as a good leaving group, allowing for its displacement by [¹⁸F]fluoride. nih.govresearchgate.net To enhance the efficiency of this reaction, the precursor is often further activated, for example, by introducing a strongly electron-withdrawing group elsewhere on the ring system. The synthesis of the ¹⁸F-labeled pyrimidine would involve heating the iodo-precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. nih.gov
| Radiolabeling Method | Radionuclide | Role of Iodo-Precursor | Key Reaction | Ref |
| Radiofluorination | ¹⁸F | Acts as a leaving group | Nucleophilic Aromatic Substitution (SₙAr) | nih.govresearchgate.netnih.gov |
| Radioiodination | ¹²³I, ¹²⁴I, ¹³¹I | Direct labeling or precursor to the labeled compound | Isotopic Exchange or Electrophilic Substitution | nih.gov |
Utility in the Synthesis of Non-natural Nucleobase Analogs
Non-natural nucleobases and their corresponding nucleosides are powerful tools in chemical biology and drug development. southasiacommons.net They are used to probe DNA-protein interactions, develop therapeutic oligonucleotides (like antisense and siRNA), and expand the genetic alphabet. mdpi.combiosyn.comnih.gov this compound is an excellent scaffold for creating such analogs due to the synthetic versatility of the C5-iodo group.
The synthesis of a non-natural nucleoside analog generally involves two key steps: modification of the nucleobase and glycosylation (attachment of a sugar moiety). The title compound serves as the modified nucleobase precursor. The C5-iodo group can be replaced with a wide variety of functional groups using the cross-coupling reactions described previously (e.g., Sonogashira, Suzuki). nih.gov For example, coupling with terminal alkynes via the Sonogashira reaction, followed by hydrogenation, can introduce alkyl chains of varying lengths at the C5 position. nih.gov This allows for the systematic study of how steric bulk in the major groove of DNA affects biological processes like transcription.
Once the desired C5-substituent is installed, the modified base is converted into a nucleoside through a glycosylation reaction. This typically involves coupling the modified pyrimidine with an activated sugar derivative (e.g., a ribosyl or deoxyribosyl halide or acetate) under Vorbrüggen conditions, which often use a Lewis acid catalyst. nih.govmdpi.com The resulting modified nucleoside can then be chemically converted into the corresponding phosphoramidite (B1245037) or triphosphate, allowing for its site-specific incorporation into synthetic DNA or RNA oligonucleotides. nih.govmdpi.com
| Synthetic Step | Description | Key Chemistry | Purpose | Ref |
| Base Modification | Introduction of a non-natural substituent at the C5 position. | Palladium-catalyzed cross-coupling (e.g., Sonogashira). | Create novel nucleobase with altered steric or electronic properties. | nih.gov |
| Glycosylation | Attachment of a ribose or deoxyribose sugar to the N1 position of the pyrimidine ring. | Vorbrüggen reaction with an activated sugar. | Convert the modified base into a nucleoside. | nih.gov |
| Phosphorylation/Phosphoramidite Synthesis | Conversion of the nucleoside into a triphosphate (dNTP) or phosphoramidite building block. | Chemical phosphorylation. | Enable enzymatic (PCR) or chemical (solid-phase) incorporation into oligonucleotides. | nih.govmdpi.com |
Emerging Research Directions and Future Avenues in 6 Amino 5 Iodo 2 Methylpyrimidin 4 3h One Chemistry
Development of Sustainable and Green Chemistry Methodologies for Synthesis
The synthesis of pyrimidine (B1678525) derivatives, including 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one, is undergoing a paradigm shift towards sustainable and environmentally benign practices. kuey.net Traditional synthetic routes often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant environmental concerns. rasayanjournal.co.innih.gov Green chemistry principles are now being integrated to mitigate these issues by focusing on atom economy, waste reduction, and the use of safer substances. kuey.net
Emerging research emphasizes the adoption of alternative energy sources and reaction media. powertechjournal.com Methodologies such as microwave-assisted and ultrasound-assisted synthesis are gaining prominence as they can significantly reduce reaction times, improve yields, and often eliminate the need for harsh conditions. rasayanjournal.co.inpowertechjournal.com Solvent-free reactions, or the use of green solvents like water or ionic liquids, represent another critical area of development, minimizing the environmental impact of organic solvents. rasayanjournal.co.in Furthermore, the exploration of biocatalysis and recyclable heterogeneous catalysts offers a promising path toward more sustainable manufacturing processes for pyrimidine-based compounds. kuey.net
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Feature | Traditional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasonication, Photochemical methods |
| Solvents | Volatile organic compounds (VOCs) | Water, Ionic liquids, Supercritical fluids, Solvent-free conditions |
| Catalysts | Homogeneous catalysts, often toxic metals | Heterogeneous catalysts, Biocatalysts, Organocatalysts |
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) |
| Waste Generation | High E-factor (Environmental Factor) | Lower E-factor, focus on atom economy |
| Workup | Complex purification, often involving chromatography | Simpler workup and product isolation |
Exploration of Novel Catalytic Systems for Highly Selective Functionalization
The functionalization of the this compound core is crucial for developing new derivatives with tailored properties. The inherent structure of the molecule, with its iodo and amino groups, offers multiple sites for modification. Research is increasingly focused on novel catalytic systems that can achieve high regioselectivity, enabling precise chemical modifications without the need for cumbersome protecting group strategies.
A variety of catalytic approaches are being investigated. These include the use of transition-metal catalysts (e.g., palladium, copper) for cross-coupling reactions at the C5-iodo position, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. mdpi.com Concurrently, there is a growing interest in organocatalysis and the use of metal-free systems to promote greener and more cost-effective transformations. powertechjournal.com For instance, methods for the selective functionalization of pyrimidinones (B12756618) using reagents like cesium carbonate have been developed to control O- versus N-alkylation. researchgate.net Furthermore, advanced strategies for direct C-H functionalization are being explored to modify the pyrimidine ring itself, offering new pathways to novel structures. nih.govresearchgate.net
Table 2: Potential Catalytic Systems for Functionalization
| Catalyst Type | Target Site/Reaction | Potential Advantages |
|---|---|---|
| Palladium/Copper Complexes | C5-Iodo position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) | High efficiency, broad substrate scope, well-established reactivity. |
| Rhodium(III) Catalysts | C-H Alkylation/Annulation | Atom-economic, direct functionalization of the pyrimidine core. mdpi.com |
| Organocatalysts | N- or O-Alkylation/Acylation of the pyrimidinone core | Metal-free, lower toxicity, environmentally benign. powertechjournal.com |
| Biocatalysts (Enzymes) | Selective transformations (e.g., amination, hydrolysis) | High stereo- and regioselectivity, mild reaction conditions. kuey.net |
| Photoredox Catalysts | Radical-mediated functionalizations | Access to unique reaction pathways under mild conditions. |
Advanced Computational Studies for Reaction Pathway Prediction and Mechanistic Understanding
Computational chemistry has become an indispensable tool for accelerating research in pyrimidine chemistry. Advanced computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules like this compound. ijcce.ac.irjchemrev.com These theoretical calculations allow researchers to predict the feasibility of a proposed reaction pathway, understand the origins of selectivity, and design more efficient synthetic strategies. ijcce.ac.ir
By modeling the interaction between reactants and catalysts, computational studies can help in the rational design of new catalytic systems with enhanced activity and selectivity. bohrium.com DFT calculations can elucidate the energies of intermediates and transition states, providing a detailed energy profile of a reaction. jchemrev.com This information is critical for understanding why a particular regio- or stereoisomer is formed preferentially. Furthermore, quantum chemical parameters derived from these studies can be correlated with the reactivity and potential biological activity of the synthesized pyrimidine derivatives. samipubco.com
Table 3: Applications of Computational Studies in Pyrimidine Chemistry
| Computational Method | Application Area | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of transition state structures and reaction energy profiles. jchemrev.com |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Prediction of UV-vis spectra and understanding of electronic transitions. jchemrev.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analysis of hydrogen bonding and other weak interactions influencing structure. rsc.org |
| Molecular Docking | Drug Design | Prediction of binding modes and affinities of pyrimidine derivatives with biological targets. |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding the dynamic behavior and conformational preferences of flexible molecules. |
Design and Synthesis of New Pyrimidine-Based Chemical Probes for Academic Investigations
The this compound scaffold is an excellent starting point for the design and synthesis of novel chemical probes. Chemical probes are small molecules designed to interact with specific biological targets, enabling the investigation of cellular pathways and disease mechanisms. The iodo-substituent at the C5 position is particularly valuable as it serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functional groups to create libraries of compounds for biological screening. nih.gov
Research in this area focuses on creating derivatives that can act as inhibitors or modulators of specific enzymes, such as protein kinases, which are often implicated in cancer. nih.gov By modifying the substituents on the pyrimidine ring, chemists can fine-tune the molecule's steric and electronic properties to optimize binding affinity and selectivity for a target protein. mdpi.com The synthesis of such focused libraries is a key strategy in modern medicinal chemistry for identifying lead compounds for drug discovery and for developing tools to explore complex biological systems. nih.govresearchgate.net
Table 4: Potential Pyrimidine-Based Probes and Their Applications
| Derivative Class | Synthetic Strategy (from C5-Iodo) | Potential Research Application |
|---|---|---|
| Aryl/Heteroaryl Pyrimidines | Suzuki or Stille Coupling | Probes for kinase inhibition, protein-protein interaction modulation. nih.gov |
| Alkynyl Pyrimidines | Sonogashira Coupling | Click chemistry handles for bioconjugation, fluorescent probes. |
| Amine-Substituted Pyrimidines | Buchwald-Hartwig Amination | Scaffolds for GPCR ligands, ion channel modulators. |
| Alkyl Pyrimidines | Negishi or Kumada Coupling | Probes to explore hydrophobic binding pockets in enzymes. |
Integration of High-Throughput Experimentation and Automated Synthesis in Discovery Efforts
To accelerate the discovery of new reactions and bioactive molecules based on the this compound scaffold, researchers are increasingly turning to high-throughput experimentation (HTE) and automated synthesis. youtube.com These technologies employ robotic platforms to perform a large number of experiments in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. youtube.com This approach is particularly effective for optimizing complex reactions, such as cross-coupling functionalizations, where the ideal combination of ligand, base, solvent, and temperature is not easily predicted. youtube.com
Automated synthesis platforms can significantly increase the efficiency of creating chemical libraries. youtube.com By using pre-packaged reagent cartridges and programmable robotic systems, chemists can synthesize arrays of derivatives with minimal manual intervention. youtube.com This not only speeds up the process but also improves reproducibility and safety. The integration of artificial intelligence and machine learning with these high-throughput systems is a burgeoning field that promises to further revolutionize materials and drug discovery by predicting reaction outcomes and suggesting novel molecular structures. news-medical.net
Table 5: Advantages of HTE and Automation in Pyrimidine Chemistry
| Technology | Key Advantage | Impact on Research |
|---|---|---|
| High-Throughput Screening | Massive Parallelization | Rapid optimization of reaction conditions (catalyst, solvent, temperature). |
| Automated Synthesis Platforms | Increased Efficiency & Reproducibility | Accelerated generation of compound libraries for biological screening. youtube.com |
| Robotic Liquid Handlers | Miniaturization & Precision | Reduced consumption of expensive reagents and materials. |
| Integrated Data Analysis | Data-Driven Discovery | Faster identification of structure-activity relationships (SAR). |
Q & A
Q. What are the optimal synthetic routes for 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrimidinone derivatives typically involves nucleophilic substitution or cyclization reactions. For iodinated analogs like this compound, direct iodination of a pre-formed pyrimidinone core using iodine or N-iodosuccinimide (NIS) under acidic conditions is common. Key factors include:
- Reagent Selection : Methyl iodide or dimethyl sulfate for alkylation of thiol groups in precursor molecules (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one) .
- Temperature Control : Reactions at 140°C with aromatic amines yield substituted pyrimidines with high purity .
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation regioselectivity .
Typical yields range from 70–96% when using stoichiometric iodine equivalents and inert atmospheres to prevent side reactions .
Q. How can spectroscopic methods (NMR, HRMS) confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR : Look for characteristic peaks:
- 13C NMR : A carbonyl signal at ~165–170 ppm (C4=O) and iodine-induced deshielding at C5 (~90–100 ppm) .
- HRMS : Exact mass matching [M+H]+ (calculated for C5H6IN3O: 265.94 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How does the iodine substituent at position 5 influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The C5-iodo group acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key considerations:
- Catalyst System : Pd(PPh3)4 or PdCl2(dppf) in THF/water mixtures at 80–100°C .
- Steric Effects : The methyl group at position 2 may slow transmetallation; optimized ligand ratios (e.g., 1:3 Pd:ligand) improve yields .
- Competing Pathways : Base-sensitive NH2 groups require mild conditions (e.g., K2CO3 instead of NaOH) to avoid decomposition .
Q. What computational strategies (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
Q. How can contradictory biological activity data (e.g., variable antifungal potency across studies) be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize MIC testing using CLSI guidelines (e.g., RPMI-1640 media, 48h incubation) .
- Structural Analog Interference : Impurities from incomplete iodination (e.g., 5-H analogs) may skew results. Confirm purity via HPLC (>95%) .
- Target Selectivity : Screen against isozymes (e.g., human vs. fungal CYP51) to rule off-target effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
